![molecular formula C8H5ClN2O2 B1427799 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile CAS No. 1305325-27-2](/img/structure/B1427799.png)
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Overview
Description
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile (7-CDPC) is a member of the dioxinopyridine family of compounds. It is a heterocyclic organic compound that is used in scientific research as a reagent, catalyst, and building block for synthesizing other compounds. The structure of 7-CDPC consists of two fused pyridine rings, with a chlorine atom attached to the ring nitrogen, and a carbonitrile group attached to the ring carbon. The compound is colorless and has a molecular weight of 209.6 g/mol.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Routes and Modifications : A variety of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized, demonstrating the versatility and potential for modification of the chemical structure of compounds like 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile (Benarab, Poirot, & Guillaumet, 1993).
- Novel Compound Synthesis : Synthesis of new compounds containing 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system as a substructure highlights the compound's utility in creating novel chemical entities (Soukri, Lazar, Pujol, Akssira, Leger, Jarry, & Guillaumet, 2003).
Applications in Materials Science and Electronics
- Optical and Junction Characteristics : Research on pyridine derivatives, similar to 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile, has explored their structural, optical, and diode characteristics, indicating potential applications in materials science and electronics (Zedan, El-Taweel, & El-Menyawy, 2020).
Potential in Drug Discovery
- Novel Scaffolds for Therapeutic Agents : The synthesis of analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine with modifications in the non-aromatic ring suggests these compounds as attractive intermediates for potential new therapeutic agents (Bartolomea, Alcázar, Andrés, Bruyn, Fernández, Matesanz, & Emelen, 2003).
Advanced Chemical Synthesis Techniques
- Enantioselective Synthesis : A procedure for enantioselective preparation of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been described, emphasizing the compound's utility in advanced synthesis techniques (Lazar, Soukri, El Haddad, Akssira, Leger, Jarry, Morin, & Guillaumet, 2005).
Potential in Medicinal Chemistry
- Anticancer Activity : Research into novel fused pyridine ring systems, related to the core structure of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile, has shown promise in anticancer activity, highlighting the compound's relevance in medicinal chemistry (Elansary, Moneer, Kadry, & Gedawy, 2012).
properties
IUPAC Name |
7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-11-8-7(5(6)3-10)12-1-2-13-8/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIMLLOKNWNFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(C(=C2O1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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